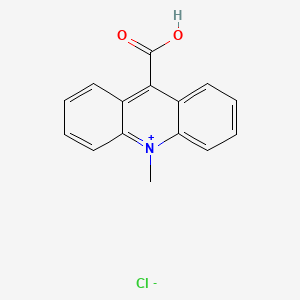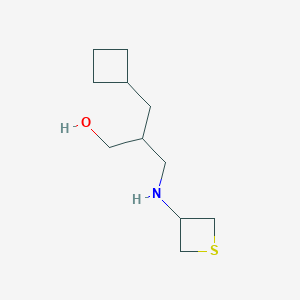
L-Histidyl-glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidyl-glycinamide is a dipeptide composed of the amino acids histidine and glycine It is a small molecule with the chemical formula C8H13N5O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-glycinamide typically involves the coupling of histidine and glycine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-glycinamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.
Reduction: Reduction reactions can target the amide bond or the imidazole ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives .
Scientific Research Applications
L-Histidyl-glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Investigated for its role in enzymatic reactions and as a substrate for various enzymes.
Medicine: Explored for its potential therapeutic properties, including its role in modulating immune responses and as a potential drug candidate.
Industry: Used in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Histidyl-glycinamide involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes such as peptidases, which cleave the peptide bond to release the constituent amino acids. Additionally, its imidazole ring can participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: Another dipeptide with similar properties but includes an additional lysine residue.
Glycyl-L-histidyl-L-tryptophyl: A tripeptide with an additional tryptophan residue, used in different biochemical applications.
Uniqueness
L-Histidyl-glycinamide is unique due to its specific combination of histidine and glycine, which imparts distinct chemical and biological properties. Its simplicity and ease of synthesis make it an attractive model compound for various studies .
Properties
Molecular Formula |
C8H13N5O2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C8H13N5O2/c9-6(1-5-2-11-4-13-5)8(15)12-3-7(10)14/h2,4,6H,1,3,9H2,(H2,10,14)(H,11,13)(H,12,15)/t6-/m0/s1 |
InChI Key |
BXNPPNGZGCSIBK-LURJTMIESA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)N)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)


